(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid
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Overview
Description
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid is a complex organic compound belonging to the class of imidazole derivatives. This compound is characterized by its unique structural features, which include a hexahydro-2-oxo-1H-thieno[3,4-d]imidazole core with dibenzyl and valeric acid substituents. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- cis-1,3,4,6-Tetranitrooctahydroimidazo[4,5-d]imidazole
- 1,2,4,5-Tetra-substituted imidazole derivatives
Comparison: cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid is unique due to its specific substituents and structural configuration. Compared to other imidazole derivatives, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-(1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c27-22(28)14-8-7-13-21-23-20(17-30-21)25(15-18-9-3-1-4-10-18)24(29)26(23)16-19-11-5-2-6-12-19/h1-6,9-12,20-21,23H,7-8,13-17H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGESDSQUYHPLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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